molecular formula C11H19NO2 B13213515 Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

Cat. No.: B13213515
M. Wt: 197.27 g/mol
InChI Key: DPKTVSSPWRSLSC-UHFFFAOYSA-N
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Description

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often achieved through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism of action for Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific spiro structure and the presence of multiple methyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 1,1,2,2-tetramethyl-5-azaspiro[2.3]hexane-4-carboxylate

InChI

InChI=1S/C11H19NO2/c1-9(2)10(3,4)11(9)6-12-7(11)8(13)14-5/h7,12H,6H2,1-5H3

InChI Key

DPKTVSSPWRSLSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C12CNC2C(=O)OC)(C)C)C

Origin of Product

United States

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